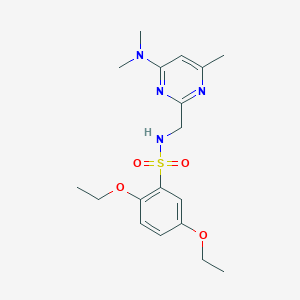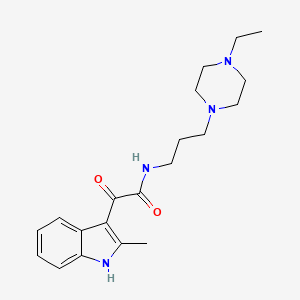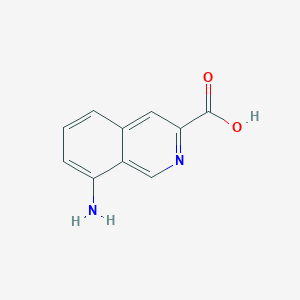![molecular formula C27H22N4O3 B2629944 N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-37-7](/img/no-structure.png)
N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Androgen Receptor (AR) Antagonism
- T1-12’s Role : T1-12 is a new-scaffold AR antagonist that specifically targets the AR AF2. It exhibits excellent AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM) . This makes it a potential therapeutic agent for PCa treatment.
Inhibition of Tumor Growth
- In Vivo Study : T1-12 has been tested in LNCaP xenograft models. When administered intratumorally, it effectively inhibits tumor growth . This finding highlights its potential as an anti-cancer agent.
Structure-Based Virtual Screening
- Discovery Approach : T1-12 was identified through structure-based virtual screening. This successful attempt demonstrates the feasibility of finding small molecules targeting the AR AF2 with submicromolar AR antagonistic activity .
Novel Therapeutics for PCa
- Implications : T1-12 provides important clues for developing novel therapeutics specifically for prostate cancer. Its unique scaffold and AR-targeting properties open avenues for further drug development .
Chemical Properties
Synthesis and Derivatives
- Synthesis : T1-12 belongs to a series of N-(4-(benzyloxy)phenyl)-sulfonamide derivatives. These compounds were synthesized and evaluated for their AR antagonistic activity .
- Related Compounds : Other derivatives with similar structures have also been investigated .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 4-(benzyloxy)aniline with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then deprotected using hydrogenation to yield the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)aniline and 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography.", "Step 5: Deprotect the intermediate using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.", "Step 6: Isolate and purify the final product by column chromatography." ] } | |
Número CAS |
941963-37-7 |
Nombre del producto |
N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
Fórmula molecular |
C27H22N4O3 |
Peso molecular |
450.498 |
Nombre IUPAC |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32) |
Clave InChI |
UEBOYTPXKCHIJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2629862.png)
![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)
![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)
![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)

![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)
